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Anisodamine, a derivative of the plant Anisodus tanguticus, has been investigated as a
potential adjunctive therapy for septic shock, a life-threatening condition with high mortality.
This guide provides a comparative analysis of the clinical evidence from key multicenter
randomized controlled trials (RCTSs), focusing on quantitative outcomes and experimental
methodologies. The aim is to offer an objective resource for researchers and drug development
professionals evaluating the therapeutic potential of anisodamine in this critical care setting.

Comparative Efficacy of Anisodamine in Septic
Shock

Two major multicenter RCTs have evaluated the efficacy of anisodamine in patients with septic
shock. The following tables summarize the key findings from these studies, providing a side-by-
side comparison of their primary and secondary outcomes.

Table 1: Comparison of Mortality Outcomes
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Outcome

ACIdosSIS Trial (Yu et al.)[1]
[2]

Anisodamine
Hydrobromide Trial[3][4]

Primary Endpoint

Hospital Mortality

28-Day Mortality

Anisodamine Group

30% (54/181)

26.1% (53/203)

Control Group

36% (63/174)

35.8% (72/201)

P-value

0.348

<0.05

Secondary Endpoints

7-Day Mortality

Not Reported

Lower in Anisodamine Group
(p<0.05)

Hospital Mortality

Lower in Anisodamine Group
(p<0.05)

Table 2: Comparison of Hemodynamic and Metabolic Outcomes

Outcome

ACIdoSIS Trial (Yu et al.)[1]
[5]

Anisodamine
Hydrobromide Trial[3][4]

Serum Lactate Levels

Significantly lower in the

anisodamine group after day 3.

Not specifically reported as a

Comparative outcome.

Vasopressor Use

Patients in the treated group

were less likely to receive

vasopressors on day 5 and 6.

Longer vasopressor-free days

in the anisodamine group.

Vasopressor-free days within 7

days

Not Reported

Longer in Anisodamine Group

Detailed Experimental Protocols

Understanding the methodologies of these trials is crucial for interpreting their findings. The

following table outlines the key aspects of their experimental designs.

Table 3: Comparison of Experimental Protocols
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Parameter

ACIdosSIS Trial (Yu et al.)[6]
[71[8]

Anisodamine
Hydrobromide Trial[3][4]

Study Design

Multicenter, open-label,

randomized controlled trial.[8]

Prospective, multicenter,

randomized controlled trial.[3]

[4]

Inclusion Criteria

Adults with septic shock
requiring vasopressors despite

adequate fluid resuscitation.[6]

[7]

Adults (=18 years) with septic
shock as defined by Sepsis-3

criteria.[4]

Exclusion Criteria

Age < 15 years, moribund, ICU
stay > 24h at enroliment,
contraindications to
anisodamine (e.g., elevated
intracranial pressure,
glaucoma).[6][8]

Expected to die within 24
hours, contraindications to
anisodamine or low-molecular-
weight heparin, terminal
malignancies, severe
immunodeficiency, severe liver
or kidney dysfunction,

pregnancy.[4][9]

Intervention

Anisodamine: 10 mg
intravenous bolus, followed by
0.1-0.5 mg/kg/h infusion.[8]

Anisodamine Hydrobromide:
0.5 mg/kg intravenous bolus
(minimum 20 mg, maximum 40
mg), followed by 0.02-0.1
mg/kg/h infusion (maximum
200 mg/day).[4]

Control Group

Usual care without

anisodamine.[8]

Conventional treatment without

anisodamine hydrobromide.[4]

Primary Outcome

Hospital mortality.[8]

28-day mortality.[3][4]

Secondary Outcomes

Ventilator-free days at 28 days,
vasopressor-free days at 28
days, serum lactate, SOFA

score.[1]

7-day mortality, hospital
mortality, hospital length of
stay, vasopressor-free days
within 7 days, serum lactate
level, lactate clearance, SOFA
score.[3][10]
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Signaling Pathways and Experimental Workflow

The therapeutic effects of anisodamine in septic shock are believed to be mediated through its
influence on inflammatory pathways. Preclinical studies have elucidated some of the potential
mechanisms of action.

Proposed Signaling Pathway of Anisodamine in Septic
Shock

Anisodamine is a non-specific muscarinic antagonist.[11] In the context of septic shock, it is
proposed to exert its anti-inflammatory effects through the cholinergic anti-inflammatory
pathway.[12] By blocking muscarinic acetylcholine receptors, anisodamine may increase the
availability of acetylcholine to bind to the a7 nicotinic acetylcholine receptor (a7nAChR) on
immune cells like macrophages.[13] This interaction is thought to inhibit the activation of the
transcription factor NF-kB, a key regulator of pro-inflammatory cytokine production.[12] Animal
studies have shown that anisodamine can inhibit the NF-kB and NLRP3 pathways, and in
some cases activate the PI3K-AKT pathway, leading to reduced inflammation and apoptosis.
[14]
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Anisodamine's proposed anti-inflammatory signaling pathway.
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Clinical Trial Workflow

The workflow of the multicenter randomized controlled trials investigating anisodamine for
septic shock generally followed a standard sequence of patient screening, randomization,

intervention, and outcome assessment.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1666042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Patient Recruitment

Screening of Patients
with Septic Shock

Inclusion Criteria Met?
(e.g., vasopressor requirement)

Exclusion Criteria Met?
(e.g., contraindications)

Eligible Patient Pool

Randomization

Y

Randomization (1:1)

/

'/Intervention \

Anisodamine + Standard Care Standard Care Alone

/

\ fﬁutcome Assessment

Follow-up (e.g., 28 days)

Primary Outcome Assessed Secondary Outcomes Assessed
(e.g., Mortality) (e.g., Vasopressor-free days, Lactate)

Click to download full resolution via product page

Generalized workflow of the anisodamine clinical trials.
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In conclusion, the available clinical trial data on anisodamine for septic shock presents a
mixed but promising picture. While the ACIdoSIS trial did not show a statistically significant
reduction in hospital mortality, the Anisodamine Hydrobromide trial demonstrated a significant
decrease in 28-day mortality. Both studies suggested potential benefits in improving
hemodynamic and metabolic parameters. The differing results may be attributable to variations
in study design, patient populations, and dosing regimens. Further well-designed, large-scale
randomized controlled trials are warranted to definitively establish the role of anisodamine as
an adjunctive therapy in septic shock and to optimize its clinical application. The preclinical
evidence for its anti-inflammatory mechanism provides a strong rationale for continued
investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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